
4-Chloro-2-(dimethoxymethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(dimethoxymethyl)aniline is an organic compound with the molecular formula C9H12ClNO2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom and a dimethoxymethyl group. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-2-(dimethoxymethyl)aniline can be achieved through several synthetic routes. One common method involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene with hydrogen in the liquid phase at elevated temperatures and pressures. This reaction is typically carried out in an aromatic solvent, such as xylene, in the presence of a modified platinum-on-carbon catalyst . The reduction process occurs at temperatures ranging from 80 to 110°C and pressures between 5 to 50 atm .
Another method involves the use of 2,5-dimethoxyaniline as a raw material. In this process, copper chloride is used as a catalyst, and oxygen is introduced into a 9N hydrochloric acid solution to react at 95°C for 8 hours . After the reaction, the product is cooled, filtered, and alkalified to obtain the crude product, which is then purified by reduced pressure distillation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The use of catalytic reduction with hydrogen is preferred for its high yield and purity, while the method using copper chloride and oxygen is favored for its simplicity and cost-effectiveness .
化学反応の分析
Types of Reactions
4-Chloro-2-(dimethoxymethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the synthesis process.
Substitution: The chlorine atom and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a platinum-on-carbon catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in various substituted anilines .
科学的研究の応用
4-Chloro-2-(dimethoxymethyl)aniline has several scientific research applications, including:
作用機序
The mechanism of action of 4-Chloro-2-(dimethoxymethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
4-Chloro-2-nitroaniline: This compound is similar in structure but contains a nitro group instead of a dimethoxymethyl group.
Dichloroanilines: These compounds have two chlorine atoms substituted on the aniline ring and are used in the production of dyes and herbicides.
Uniqueness
4-Chloro-2-(dimethoxymethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and dimethoxymethyl groups allows for diverse chemical transformations and applications, making it a valuable compound in various fields .
特性
分子式 |
C9H12ClNO2 |
|---|---|
分子量 |
201.65 g/mol |
IUPAC名 |
4-chloro-2-(dimethoxymethyl)aniline |
InChI |
InChI=1S/C9H12ClNO2/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9H,11H2,1-2H3 |
InChIキー |
FLUMMNKLQNZFHO-UHFFFAOYSA-N |
正規SMILES |
COC(C1=C(C=CC(=C1)Cl)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B12086972.png)
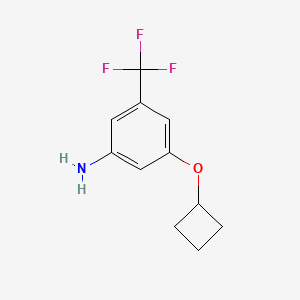
![2-[(2-Chlorophenyl)sulfanyl]acetaldehyde](/img/structure/B12086980.png)
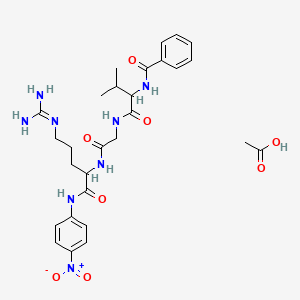

![(9H-fluoren-9-yl)methyl N-(2-{2-[2-(2-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}-2-[(triphenylmethyl)carbamoyl]ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B12086985.png)

![4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol](/img/structure/B12087001.png)

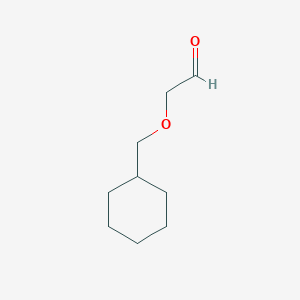
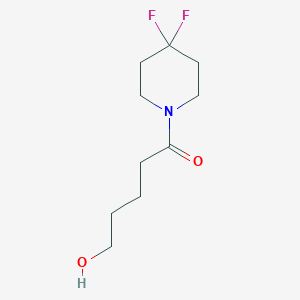
![2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B12087032.png)
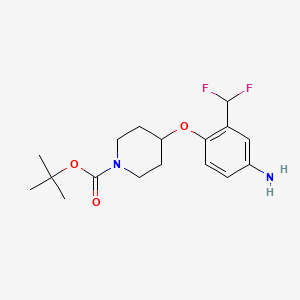
![6-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087050.png)
